5-Methyl-2-phenyloxazole-4-carboxylic acid

説明

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. wikipedia.orgnih.gov This structural arrangement imparts a unique electronic nature to the ring, making it a valuable scaffold in organic synthesis. semanticscholar.org Oxazoles are considered aromatic, though less so than their sulfur-containing counterparts, thiazoles. wikipedia.org They are also weakly basic. wikipedia.org The oxazole (B20620) ring system is a key component in numerous natural products and synthetically developed molecules with significant biological activities. slideshare.netbohrium.com Their versatility is further demonstrated by their use as intermediates in the synthesis of other complex molecules and their application in materials science, such as in the development of organic light-emitting diodes (OLEDs). numberanalytics.com

The reactivity of oxazoles is characterized by their ability to undergo various reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions like the Diels-Alder reaction, where they can act as dienes. wikipedia.orgnumberanalytics.com This reactivity allows for extensive functionalization of the oxazole core, leading to a vast library of derivatives with diverse properties. researchgate.net

The first synthesis of an oxazole compound dates back to the 19th century. researchgate.net However, the chemistry of oxazoles, and specifically oxazole carboxylic acids, gained significant momentum with the discovery of penicillin during World War I, which contains a related heterocyclic ring system. tandfonline.com The development of the Diels-Alder reaction in 1928 by Otto Diels and Kurt Alder further expanded the synthetic utility of oxazoles. wikipedia.org

Research into oxazole carboxylic acids has been driven by the need for novel therapeutic agents and functional materials. The introduction of a carboxylic acid group onto the oxazole ring provides a handle for further chemical modifications, such as the formation of amides and esters, which can significantly influence the biological activity and physical properties of the resulting compounds. google.com Over the years, various synthetic methods have been developed to access substituted oxazole carboxylic acids, including multicomponent reactions and transformations of other heterocyclic systems. researchgate.netacs.orgnih.gov

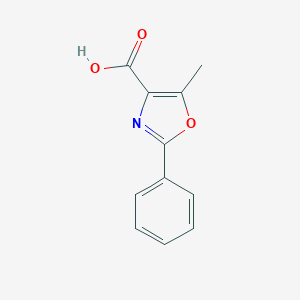

5-Methyl-2-phenyloxazole-4-carboxylic acid, as its name implies, features a central oxazole ring substituted with a methyl group at position 5, a phenyl group at position 2, and a carboxylic acid group at position 4. This specific arrangement of substituents defines its chemical character and directs its reactivity and potential applications.

The phenyl group at the C2 position influences the electronic properties of the oxazole ring through conjugation. The methyl group at C5 provides a site for potential further functionalization and can impact the molecule's steric and electronic properties. The carboxylic acid at C4 is a key functional group, enabling the formation of various derivatives and influencing the compound's solubility and binding interactions with biological targets. chemicalbook.comsigmaaldrich.com

Research on this particular molecule and its analogs focuses on several key areas:

Synthesis: Developing efficient and scalable synthetic routes to access this and related structures. acs.orgnih.govchemicalbook.com

Reactivity: Exploring the chemical transformations of the carboxylic acid group and the oxazole ring to create new derivatives. researchgate.net

Biological Activity: Investigating the potential of these compounds as inhibitors of various enzymes and their applications in medicinal chemistry. chemicalbook.comnih.gov

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Heterocycle | Oxazole |

| Substituent at C2 | Phenyl group |

| Substituent at C4 | Carboxylic acid group |

| Substituent at C5 | Methyl group |

The study of this compound and its derivatives extends beyond traditional organic chemistry, finding relevance in several interdisciplinary fields. In medicinal chemistry , oxazole-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govbohrium.comaip.org The specific structural motif of this compound makes it a valuable building block for the synthesis of potential drug candidates. chemicalbook.com For instance, it has been used to prepare inhibitors of transthyretin amyloidogenesis and HldE kinase. chemicalbook.com

In chemical biology , these compounds can be used as molecular probes to study biological processes and protein functions. The ability to systematically modify the structure allows for the investigation of structure-activity relationships (SAR), providing insights into the molecular basis of their biological effects. tandfonline.comnih.gov

Furthermore, the principles of its synthesis and reactivity contribute to the broader field of synthetic methodology , where the development of novel reactions and strategies for constructing complex molecules is a constant pursuit. researchgate.netacs.orgnih.gov The versatility of the oxazole core continues to inspire chemists to explore new applications in materials science and beyond. numberanalytics.com

Here is a data table of the compound's properties:

| Property | Value |

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| Melting Point | 182 °C |

| Boiling Point | 400.1±37.0 °C (Predicted) |

| Density | 1.273±0.06 g/cm3 (Predicted) |

| pKa | 3.03±0.32 (Predicted) |

| CAS Number | 18735-74-5 |

| Data sourced from chemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABCPNYCFFUVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312482 | |

| Record name | 5-methyl-2-phenyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18735-74-5 | |

| Record name | 18735-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-2-phenyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 2 Phenyloxazole 4 Carboxylic Acid and Its Precursors

Classical Approaches to Oxazole (B20620) Ring Formation with Carboxylic Acid Functionality

The formation of the 2,4,5-trisubstituted oxazole skeleton is a cornerstone of heterocyclic synthesis, with several reliable methods having been developed. These approaches often build the ring from acyclic precursors through cyclization and dehydration reactions.

Condensation reactions provide a direct route to the oxazole ring by combining multiple components in a single process. A notable method involves a cross-condensation reaction that utilizes ketones as starting materials. researchgate.net For instance, an annulation of ketones with dimethyl sulfoxide (DMSO) and ammonium persulfate, supported by tetrabutylammonium iodide (TBAI), can regioselectively produce 2,4,5-trisubstituted oxazoles. researchgate.net In this reaction, DMSO serves as both the solvent and an oxygen donor. researchgate.net

Another sophisticated one-pot approach involves a tandem aza-Wittig/Michael/isomerization reaction. organic-chemistry.org This method uses a vinyliminophosphorane, derived from vinyl azides and triphenylphosphine, which reacts with various acyl chlorides to unexpectedly yield 2,4,5-trisubstituted oxazoles under mild, catalyst-free conditions. organic-chemistry.org

α-Methylene ketones are versatile precursors for the synthesis of 2,4,5-trisubstituted oxazoles. A well-established strategy involves a three-step process: nitrosation of the α-methylene ketone, followed by condensation with an aldehyde, and subsequent reduction with zinc in acetic acid to yield the final oxazole product. researchgate.net This method provides a reliable pathway to highly substituted oxazoles. researchgate.net The development of catalytic aza-Nazarov cyclization reactions also presents a modern approach for constructing five-membered nitrogen-containing heterocycles from acyclic building blocks, highlighting the ongoing innovation in cyclization strategies. beilstein-journals.org

One of the most fundamental and widely used methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of N-acyl-α-amino ketones. pharmaguideline.comresearchgate.net These ketone intermediates are typically derived from N-acylated α-amino acids. nih.govnih.gov The cyclization is promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid. pharmaguideline.comekb.eg For example, N-acetyl-S-ethyl cysteine can be esterified and then cyclized to an oxazole derivative using phosphorus oxychloride. ekb.eg This pathway is central to creating oxazole structures from readily available amino acid building blocks. thieme.de

| Method | Precursors | Key Reagents/Conditions | Product Type |

| Cross-Condensation | Ketones, Ammonium Persulfate | TBAI, DMSO, 120 °C | 2,4,5-Trisubstituted Oxazoles researchgate.net |

| Tandem Reaction | Vinyliminophosphorane, Acyl Chlorides | Toluene, Reflux | 2,4,5-Trisubstituted Oxazoles organic-chemistry.org |

| α-Methylene Ketone Route | α-Methylene Ketones, Aldehydes | Nitrosation, Zinc/Acetic Acid | 2,4,5-Trisubstituted Oxazoles researchgate.net |

| Robinson-Gabriel Synthesis | N-Acylated α-Amino Acids | Dehydrating Agents (e.g., POCl₃) | 2,5-Disubstituted Oxazoles pharmaguideline.comresearchgate.net |

Targeted Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic Acid

The direct synthesis of this compound can be accomplished through the functional group manipulation of advanced intermediates that already contain the desired oxazole core.

A common and direct route to the target carboxylic acid is the hydrolysis of its corresponding ester, methyl 5-methyl-2-phenyloxazole-4-carboxylate or ethyl 5-methyl-2-phenyloxazole-4-carboxylate. nih.gov This transformation can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, for instance, involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification to protonate the resulting carboxylate salt. researchgate.net

Alternatively, acid-catalyzed hydrolysis can be employed. For the structurally similar ethyl-5-methylisoxazole-4-carboxylate, hydrolysis has been successfully performed using 60% aqueous sulfuric acid (H₂SO₄), which offers higher yields and shorter reaction times compared to other acid mixtures. google.com This method effectively converts the ester functionality to the desired carboxylic acid group while preserving the oxazole ring. google.com

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reagent | Strong Acid (e.g., H₂SO₄) google.com | Strong Base (e.g., NaOH) researchgate.net |

| Solvent | Aqueous solution google.com | Typically aqueous or mixed aqueous/organic researchgate.net |

| Mechanism | Protonation of the carbonyl oxygen, followed by nucleophilic attack by water. | Nucleophilic attack of hydroxide ion on the carbonyl carbon. |

| Final Step | Deprotonation | Acidification to protonate the carboxylate anion. |

An alternative synthetic approach begins with 4-bromo-5-methyl-2-phenyloxazole and introduces the carboxylic acid functionality at the C4 position. This transformation is typically achieved through an organometallic intermediate. The process involves a halogen-metal exchange reaction, where the bromo-oxazole is treated with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to generate a highly reactive 4-lithio-5-methyl-2-phenyloxazole intermediate. researchgate.net

This lithiated species is a potent nucleophile and can be subsequently "quenched" by reacting it with carbon dioxide (CO₂), often in its solid form (dry ice). The final step is an acidic workup to protonate the lithium carboxylate salt, yielding this compound. This method allows for the specific introduction of the carboxyl group onto a pre-formed oxazole ring. researchgate.net

| Step | Description | Reagents | Intermediate/Product |

| 1. Lithiation | Halogen-metal exchange to form an organolithium intermediate. researchgate.net | 4-Bromo-5-methyl-2-phenyloxazole, n-Butyllithium (n-BuLi) | 4-Lithio-5-methyl-2-phenyloxazole |

| 2. Carboxylation | Nucleophilic attack of the organolithium on carbon dioxide. | Carbon Dioxide (CO₂) | Lithium 5-methyl-2-phenyloxazole-4-carboxylate |

| 3. Acidification | Protonation of the carboxylate salt. | Aqueous Acid (e.g., HCl) | This compound |

Multi-Step Synthetic Sequences Employing Key Intermediates

The synthesis of this compound often involves multi-step sequences that rely on the construction of key intermediates. One common strategy is the Hantzsch oxazole synthesis and its variations, which typically involve the reaction of an α-haloketone with a primary amide. A plausible pathway to the target molecule begins with readily available starting materials like ethyl acetoacetate and benzamide.

A representative synthetic sequence can be outlined as follows:

Formation of Ethyl 2-benzamido-3-oxobutanoate: The synthesis can initiate with the α-bromination of ethyl acetoacetate, followed by reaction with benzamide. The nitrogen of benzamide displaces the bromide to form the key intermediate, an N-acyl-α-amino ketone derivative.

Cyclodehydration to form the Oxazole Ring: This intermediate undergoes acid-catalyzed cyclodehydration. Reagents such as concentrated sulfuric acid or phosphorus oxychloride are commonly used to promote the ring-closure, eliminating a molecule of water to form the aromatic oxazole ring, yielding ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Hydrolysis to the Carboxylic Acid: The final step is the saponification of the ethyl ester. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt and precipitate the desired this compound.

An analogous multi-step process is detailed for the synthesis of 5-methylisoxazole-4-carboxylic acid, a structurally related compound. This process involves reacting ethyl acetoacetate with triethyl orthoformate to form an ethoxymethyleneacetoacetic ester, followed by reaction with hydroxylamine to construct the isoxazole (B147169) ring, and subsequent hydrolysis of the ester. google.com This highlights a common strategic approach where the core heterocyclic ring is first assembled as an ester derivative, which is then hydrolyzed in the final step. google.com

The following table summarizes a potential multi-step synthesis for the title compound based on established chemical principles.

| Step | Reactants | Key Intermediate/Product | Reagents and Conditions | Purpose |

| 1 | Ethyl acetoacetate, Bromine | Ethyl 2-bromo-3-oxobutanoate | Bromine in a suitable solvent (e.g., acetic acid) | Introduction of a leaving group at the α-position. |

| 2 | Ethyl 2-bromo-3-oxobutanoate, Benzamide | Ethyl 2-benzamido-3-oxobutanoate | Base (e.g., NaHCO₃), solvent (e.g., ethanol) | Formation of the N-acyl-α-amino ketone precursor. |

| 3 | Ethyl 2-benzamido-3-oxobutanoate | Ethyl 5-methyl-2-phenyloxazole-4-carboxylate | Dehydrating agent (e.g., H₂SO₄, POCl₃), heat | Cyclization and aromatization to form the oxazole ring. |

| 4 | Ethyl 5-methyl-2-phenyloxazole-4-carboxylate | This compound | Base (e.g., NaOH(aq)), then Acid (e.g., HCl(aq)) | Hydrolysis of the ester to the final carboxylic acid. |

Advanced Synthetic Protocols and Green Chemistry Considerations

Recent advancements in organic synthesis have led to more efficient, safer, and environmentally friendly methods for constructing oxazole rings. These protocols often offer advantages over traditional methods by minimizing waste, reducing reaction times, and avoiding harsh reagents.

Flow Chemistry Applications in Oxazole Synthesis

Flow chemistry, which involves performing reactions in continuous-flow reactors, has emerged as a powerful tool for the synthesis of heterocycles, including oxazoles. researchgate.net This technology offers significant advantages such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability. researchgate.netresearchgate.net

For oxazole synthesis, flow reactors can be used to telescope multiple reaction steps, thereby avoiding the isolation of intermediates and reducing waste. uc.ptnih.gov For instance, a process could involve the in-line generation of a reactive intermediate which is immediately consumed in a subsequent cyclization step. uc.pt An efficient continuous flow process for synthesizing 1,3,4-oxadiazoles, a related heterocycle, has been reported using a heated packed-bed reactor, which generates the target compounds in short residence times and high yields. nih.gov This approach can be adapted for oxazole synthesis. Automated flow platforms can also be used for rapid reaction optimization and library synthesis. acs.org The use of solid-supported reagents and scavengers within the flow system can further simplify purification, often delivering the product in high purity without the need for traditional chromatography. uc.ptnih.gov

| Feature | Description | Advantage in Oxazole Synthesis |

| Enhanced Safety | Small reactor volumes and efficient heat dissipation minimize risks associated with exothermic reactions or unstable intermediates. researchgate.net | Allows for the use of more reactive reagents and higher temperatures than would be safe in batch processing. |

| Scalability | Production can be increased by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). nih.gov | Facilitates seamless transition from laboratory-scale synthesis to pilot or production scale. |

| Reaction Telescoping | Multiple synthetic steps are combined into a single continuous process without isolating intermediates. uc.pt | Reduces manual handling, solvent use, and overall process time. |

| In-line Purification | Integration of purification modules, such as solid-phase extraction or scavenger resins, directly into the flow path. nih.gov | Can yield highly pure oxazole products directly, minimizing the need for batch workup and chromatography. |

Oxidative Aromatization of Oxazolines to Oxazoles

The oxidation of a pre-formed oxazoline ring is a key strategy for accessing oxazoles. Oxazolines are the partially saturated precursors to oxazoles and can be synthesized from various starting materials, such as β-hydroxy amides. organic-chemistry.org The final aromatization step converts the oxazoline to the corresponding oxazole.

A variety of oxidizing agents can accomplish this transformation. One notable method is a modification of the Kharasch-Sosnovsky reaction, which uses a mixture of copper(I) and copper(II) salts to smoothly oxidize oxazolines to oxazoles. nih.gov Other reagents have also been employed, including hypervalent iodine compounds like (diacetoxyiodo)benzene. researchgate.net

Furthermore, a one-pot protocol has been developed that combines the cyclodehydration of β-hydroxy amides to form an oxazoline intermediate, followed by in-situ dehydrogenation using reagents such as bromotrichloromethane and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). organic-chemistry.org This approach is particularly effective for synthesizing C5-unsubstituted oxazoles. organic-chemistry.org

| Oxidizing System | Substrate | Key Features |

| Cu(I)/Cu(II) salts | 4-Carboalkoxy-oxazolines | A modification of the Kharasch-Sosnovsky reaction; proceeds via a captodative radical intermediate. nih.gov |

| (Diacetoxyiodo)benzene | Erlenmeyer azlactones (precursors) | Metal-free oxidative conversion under basic conditions. researchgate.net |

| BrCCl₃ / DBU | β-hydroxy amides (in a one-pot reaction) | Combines cyclodehydration (using DAST or Deoxo-Fluor) with subsequent dehydrogenation. organic-chemistry.org |

Palladium-Catalyzed Methods for Oxazole Ring Construction

Palladium catalysis has revolutionized the construction of complex organic molecules, and oxazole synthesis is no exception. These methods often provide access to highly substituted oxazoles from simple and readily available starting materials under relatively mild conditions. organic-chemistry.org

Several distinct palladium-catalyzed strategies have been developed:

C-H Activation: One approach involves the palladium-catalyzed C-H activation of arenes and a subsequent cascade reaction with nitriles. This allows for the direct assembly of 2,4,5-trisubstituted oxazoles in a single pot under redox-neutral conditions. rsc.org

Sequential C-N/C-O Bond Formation: A highly efficient method for synthesizing oxazoles from simple amides and ketones has been reported. organic-chemistry.org This reaction proceeds via a palladium-catalyzed sp² C-H activation pathway, involving sequential C-N and C-O bond formations to close the ring. organic-chemistry.org The process typically uses a palladium catalyst (e.g., palladium acetate) with an oxidant. organic-chemistry.org

Cyclization of N-Propargylamides: N-propargylamides can be used as substrates in palladium-catalyzed reactions to form oxazoles. acs.org This process involves the cyclization of the amide, where the carbonyl oxygen acts as an internal nucleophile. acs.org

These palladium-catalyzed reactions exhibit high atom economy and often show broad functional group tolerance, making them powerful tools for medicinal chemistry applications. organic-chemistry.orgrsc.org

| Catalytic System | Reactants | Reaction Type | Key Features |

| Pd(OAc)₂ / Ligand | Arenes, Aliphatic Nitriles | C-H Activation / Carbopalladation / Annulation | Direct assembly of trisubstituted oxazoles; redox-neutral. rsc.org |

| Pd(OAc)₂ / CuBr₂ / K₂S₂O₈ | Amides, Ketones | C-H Activation / Sequential C-N and C-O Cyclization | Utilizes simple, readily available starting materials. organic-chemistry.org |

| Pd₂(dba)₃ / Ligand | N-Propargylamides, Halodifluoroacetates | Cascade Difluoroalkylation / Cyclization | Introduces difluoromethyl groups into the oxazole ring in one pot. acs.org |

Purification and Isolation Strategies for Oxazole Carboxylic Acids

The purification of this compound, like other carboxylic acids, leverages its acidic nature. The final product from the synthetic sequence is typically part of a mixture containing unreacted starting materials, byproducts, and residual reagents.

A standard and highly effective method for isolation is acid-base extraction . reddit.com The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The carboxylic acid is deprotonated to form its corresponding carboxylate salt, which is soluble in the aqueous phase. Neutral and basic impurities remain in the organic layer. The aqueous layer is then separated and acidified with a strong acid, like hydrochloric acid, to a low pH (typically pH 2-3). reddit.com This re-protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution if it has low water solubility, or allowing it to be extracted back into a fresh portion of organic solvent. reddit.com

Recrystallization is another common technique used to achieve high purity. After initial isolation, the crude solid can be dissolved in a hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the pure carboxylic acid crystallizes, leaving impurities behind in the solvent.

For more challenging separations, column chromatography on silica gel can be employed. researchgate.net A solvent system (eluent), often a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used. beilstein-journals.org To improve the peak shape and prevent streaking of the acidic compound on the silica, a small amount of acetic acid is often added to the eluent. reddit.com

The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods like Nuclear Magnetic Resonance (NMR). beilstein-journals.org

Chemical Transformations and Reactivity Profiles of 5 Methyl 2 Phenyloxazole 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the oxazole (B20620) ring is a key site for chemical modification, enabling the synthesis of various derivatives through esterification, amide bond formation, and decarboxylation.

Esterification Reactions

The conversion of 5-methyl-2-phenyloxazole-4-carboxylic acid to its corresponding esters is a fundamental transformation. This reaction typically involves treatment with an alcohol in the presence of an acid catalyst or via activation of the carboxylic acid. For instance, the methyl ester, this compound methyl ester, is a known derivative. bldpharm.com The synthesis of such esters can also be achieved through cyclization reactions of appropriate precursors.

A general method for esterification involves the reaction of the carboxylic acid with an alcohol under acidic conditions. Another approach is the hydrolysis of a corresponding ester to yield the carboxylic acid. For example, the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate using 60% aqueous sulfuric acid yields 5-methylisoxazole-4-carboxylic acid. google.com This process can be reversed to form the ester.

| Reactant | Reagent | Product | Yield | Reference |

| 5-Methylisoxazole-4-carboxylic acid | Thionyl chloride | 5-Methylisoxazole-4-carbonyl chloride | Not specified | google.com |

| Ethyl-5-methylisoxazole-4-carboxylate | 60% aq. H2SO4 | 5-Methylisoxazole-4-carboxylic acid | High | google.com |

| 2-(2,3,5-trimethoxy-benzoyl)-benzoic acid methyl ester | NaOH, H2O, Methanol | 2-(2,3,5-trimethoxy-benzoyl)-benzoic acid | 71% | chemspider.com |

Amide Bond Formation

The carboxylic acid functionality of this compound readily undergoes amidation to form the corresponding amides. This transformation is crucial for the synthesis of a wide array of biologically active molecules and new materials. nih.gov The most common method for amide bond formation involves the activation of the carboxylic acid, converting it into a more reactive species that can then react with an amine. nih.govyoutube.com

One approach is the conversion of the carboxylic acid to its acid chloride, typically using a chlorinating agent like thionyl chloride. google.com The resulting acid chloride is then coupled with an amine to furnish the amide. google.com Alternatively, coupling reagents such as carbodiimides or phosphonium (B103445) and uronium salts can be employed to facilitate the direct condensation of the carboxylic acid with an amine. nih.gov These reagents form active ester intermediates in situ, which then react with the amine. nih.gov

A variety of reaction conditions have been developed to promote amide bond formation. For instance, titanium tetrachloride (TiCl4) has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov Microflow reactors have also been utilized to achieve rapid and strong activation of carboxylic acids, leading to efficient amide bond formation with suppressed racemization. nih.gov

| Activation Method | Reagents | Key Features | Reference |

| Acid Chloride Formation | Thionyl chloride | Forms a highly reactive acylating agent. | google.com |

| Coupling Reagents | Carbodiimides, phosphonium/uronium salts | In situ formation of active esters. | nih.gov |

| Metal-Mediated Condensation | TiCl4, pyridine | Effective for a wide range of substrates. | nih.gov |

| Microflow Activation | Triphosgene | Rapid activation, suppressed racemization. | nih.gov |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway for this compound and its derivatives. This process can be influenced by the stability of the resulting carbanion or intermediate. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable and prone to decarboxylation. nih.govnih.gov

The decarboxylation can sometimes occur in conjunction with other reactions. For example, during the deprotection of a related compound, the initially formed 5-hydroxyoxazole-4-carboxy intermediate was proposed to equilibrate to its keto form, which then undergoes β-decarboxylation. nih.gov

Transformations Involving the Oxazole Ring System

The oxazole ring in this compound is a stable aromatic system, but it can undergo specific transformations, including reactions at the nitrogen atom and ring-opening under certain conditions.

Nucleophilic and Electrophilic Substitution Reactions on the Oxazole Nitrogen

While oxazoles are generally considered to be electron-rich aromatic compounds, they are typically resistant to nucleophilic substitution reactions on the ring itself; such reactions often lead to ring cleavage. slideshare.net However, the nitrogen atom of the oxazole ring can act as a nucleophile.

The nitrogen atom can be targeted by electrophiles. For example, the formation of N-oxides can occur, as seen in the synthesis of 2-aryl-4-benzyl-5-methyloxazole N-oxides. researchgate.net These N-oxides can then undergo further reactions.

Ring-Opening Reactions and Hydrolytic Instability

The oxazole ring, while generally stable, can be susceptible to ring-opening reactions under specific conditions. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards hydrolytic ring-opening. nih.govnih.gov This instability is a significant factor in their chemistry.

The action of certain reagents can also induce ring-opening. For example, the treatment of 2-aryl-4-benzyl-5-methyloxazole N-oxides with phosphorus oxychloride (POCl3) did not result in the expected deoxygenation-chlorination but instead led to the opening of the oxazole ring, yielding (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides. researchgate.net Base-catalyzed hydrolysis of certain oxazol-5(4H)-ones also leads to ring cleavage. researchgate.net

| Compound Type | Condition/Reagent | Outcome | Reference |

| 5-Hydroxyoxazole-4-carboxylic acid derivatives | Hydrolysis | Ring-opening and decarboxylation | nih.govnih.gov |

| 2-Aryl-4-benzyl-5-methyloxazole N-oxides | POCl3 | Ring-opening | researchgate.net |

| (Z)-4-Benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones | Base-catalyzed hydrolysis | Ring cleavage | researchgate.net |

Functional Group Interconversions on the Phenyl and Methyl Substituents

The phenyl and methyl groups attached to the oxazole core offer sites for further chemical modification.

The phenyl group at the 2-position can undergo electrophilic aromatic substitution. Due to the nature of the oxazole ring, which is an activating group, these substitutions are generally directed to the ortho and para positions of the phenyl ring. libretexts.orgbyjus.comquora.com However, the para position is sterically favored. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide yields 5-bromo-2-phenyloxazole, indicating substitution on the oxazole ring itself is also possible. slideshare.net For substitution on the phenyl ring, specific reaction conditions would be required to favor it over reaction on the oxazole ring.

The methyl group at the 5-position can also be functionalized. For instance, it is possible to achieve halogenation at the methyl group. A related reaction has been reported for the synthesis of 2-(chloromethyl)oxazoles from the corresponding 2-methyloxazoles. oup.com This suggests that the methyl group of this compound could potentially be converted to a halomethyl group, which could then serve as a handle for further synthetic transformations, such as nucleophilic substitutions.

| Substituent | Reaction Type | Potential Reagent(s) | Expected Product(s) | Reference(s) |

| 2-Phenyl group | Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | 2-(Nitrophenyl)-5-methyl-oxazole-4-carboxylic acid | slideshare.netbyjus.com |

| 2-Phenyl group | Electrophilic Aromatic Substitution (Halogenation) | Br₂/FeBr₃ | 2-(Bromophenyl)-5-methyl-oxazole-4-carboxylic acid | byjus.com |

| 5-Methyl group | Radical Halogenation | N-Bromosuccinimide (NBS) | 5-(Bromomethyl)-2-phenyl-oxazole-4-carboxylic acid | oup.com |

Reaction Kinetics and Mechanistic Insights into this compound Transformations

The kinetics of the photo-oxidation of substituted oxazoles with singlet oxygen have been investigated. cdu.edu.auglobalauthorid.com These reactions typically follow pseudo-first-order kinetics. The rate constants are influenced by the electronic properties of the substituents. For example, the rate constant for the reaction of 4-methyl-2,5-diphenyloxazole with singlet oxygen is slightly higher than that of unsubstituted oxazole, which can be attributed to the electron-donating effects of the phenyl and methyl groups. cdu.edu.au

Studies on the atmospheric oxidation of oxazole by hydroxyl radicals have shown that the reaction proceeds primarily through OH-addition to the carbon atoms of the ring, with the attack at the C2 and C5 positions being the most favorable. rsc.org The kinetics of these reactions are pressure and temperature-dependent.

The decarboxylation of heteroaromatic carboxylic acids is a known transformation, often requiring elevated temperatures or the presence of a catalyst. organic-chemistry.orgacs.org The mechanism of decarboxylation can vary, but for many aromatic carboxylic acids, it proceeds via a protonated intermediate or through the formation of an organometallic species if a metal catalyst is used. organic-chemistry.org For this compound, decarboxylation would lead to the formation of 5-methyl-2-phenyloxazole. The kinetics of such a reaction would be expected to follow first-order rate laws, with the rate being dependent on temperature and the specific catalytic conditions employed.

The kinetics of the ring opening of oxazolinones, which are structurally related to oxazoles, have been studied in aqueous media. researchgate.net These reactions are susceptible to both neutral and base-catalyzed hydrolysis. The reaction mechanism is suggested to be a bimolecular nucleophilic acyl substitution (SN2-type) on the carbonyl carbon. researchgate.net This provides a model for understanding the potential hydrolytic instability of the oxazole ring in this compound, especially under basic conditions, which could lead to ring cleavage.

| Reaction | System | Rate Constant (k) / Activation Energy (Ea) | Mechanism | Reference(s) |

| Photo-oxidation | 4-Methyl-2,5-diphenyloxazole + ¹O₂ | k = 1.14 × 10⁶ M⁻¹s⁻¹ | [4+2] Cycloaddition | cdu.edu.au |

| Atmospheric Oxidation | Oxazole + OH radical | - | OH-addition to ring carbons | rsc.org |

| Nucleophilic Ring Opening | Oxazolinone hydrolysis | - | SN2-type | researchgate.net |

| Decarboxylation | General Heteroaromatic Carboxylic Acids | - | Varies (e.g., via protonated intermediate) | organic-chemistry.orgacs.org |

Biological Activities and Pharmacological Relevance of 5 Methyl 2 Phenyloxazole 4 Carboxylic Acid and Its Derivatives

Evaluation of Enzyme Inhibition Potential

Derivatives of 5-methyl-2-phenyloxazole-4-carboxylic acid have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. A notable area of research has been their potential as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme that plays a crucial role in the final step of triglyceride synthesis. Inhibition of DGAT-1 is a promising strategy for the treatment of obesity and type 2 diabetes. nih.gov

In one study, a series of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives were synthesized and evaluated for their DGAT-1 inhibitory activity. Compound 29 from this series, a carboxylic acid derivative, demonstrated potent inhibition of DGAT-1 with an IC₅₀ value of 57 nM in an enzyme assay and an EC₅₀ of 0.5 µM in a cell-based triglyceride formation assay. nih.gov This compound also showed dose-dependent weight gain inhibition in a diet-induced obese rat model. nih.gov

Another area of interest is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Research into α-keto oxazole (B20620) inhibitors of FAAH has provided insights into the structural requirements for potent inhibition. nih.gov While the core structure in this study was not this compound itself, the exploration of substitutions on the oxazole ring and its side chains offers valuable information for the design of new inhibitors. nih.gov

Furthermore, some oxazole derivatives have been studied for their ability to inhibit platelet aggregation. nih.gov While the specific 5-methyl-2-phenyl-oxazole-4-carboxylic acid was not the focus, this research highlights the broader potential of oxazole-4-carboxylic acid derivatives to modulate enzymatic pathways involved in thrombosis. nih.gov

Table 1: Enzyme Inhibition Data for Selected Oxazole Derivatives

| Compound | Target Enzyme | IC₅₀ / EC₅₀ | Reference |

| Compound 29 (a 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivative) | DGAT-1 | IC₅₀ = 57 nM | nih.gov |

| Compound 29 (a 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivative) | CHO-K1 cell triglyceride formation | EC₅₀ = 0.5 µM | nih.gov |

Assessment of Antioxidant Properties and Free Radical Scavenging

The antioxidant potential of oxazole derivatives has been another area of active investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules, is implicated in a wide range of diseases.

Research has shown that certain pyrazole (B372694) derivatives, which share some structural similarities with oxazoles, exhibit good antioxidant activity as evaluated by 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging, reducing power, and DNA protection assays. nih.govresearchgate.net While direct studies on the antioxidant properties of this compound are limited, related heterocyclic compounds have demonstrated promising results. For instance, phenolic acid chitooligosaccharide derivatives have been synthesized and shown to possess significant antioxidant activity, with their hydroxyl groups acting as direct radical scavengers. mdpi.com

New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have also been studied for their antioxidant potential alongside their anti-inflammatory and analgesic activities. nih.gov This suggests that the carboxylic acid moiety, a key feature of the title compound, can be part of a pharmacophore that contributes to antioxidant effects.

Investigation of Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Oxazole derivatives have shown considerable promise in this area.

Studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which are structurally related to the title compound, have demonstrated good activity against strains of Staphylococcus aureus and Bacillus subtilis. nuph.edu.ua The activity was found to be higher for derivatives with smaller or no substituents on the benzene (B151609) ring. nuph.edu.ua

In another study, new oxazole derivatives were synthesized and screened for their in vitro antimicrobial activity against several bacterial species, including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as the fungus Candida albicans. researchgate.net The results indicated that these compounds possessed good antimicrobial activity. researchgate.net

Furthermore, research on 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (B165842) derivatives revealed a broad spectrum of antibacterial activity. nih.gov For instance, compound 4c was found to be active against C. albicans with a MIC value of 12.5 micrograms/ml. nih.gov Compound 5a showed significant activity against Pseudomonas aeruginosa with a MIC of 25 micrograms/ml, which was more potent than the control drugs tetracycline (B611298) and streptomycin. nih.gov

The antifungal activity of (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives has also been explored, with some compounds exhibiting remarkable and broad-spectrum antifungal activities against various plant pathogens. nih.gov

Table 2: Antimicrobial Activity of Selected Oxazole and Related Derivatives

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| Compound 4c (a 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative) | Candida albicans | 12.5 µg/mL | nih.gov |

| Compound 5a (a 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative) | Pseudomonas aeruginosa | 25 µg/mL | nih.gov |

| Thiazole (B1198619) derivatives 3h and 3j | Methicillin and tedizolid/linezolid-resistant S. aureus | Favorable activity | researchgate.net |

| Thiazole derivative 7 | Methicillin and tedizolid/linezolid-resistant S. aureus | Favorable activity | researchgate.net |

| Carbazole derivative 8 | S. aureus | 1.1 µg/mL | mdpi.com |

| Carbazole derivative 8 | E. coli | 6.4 µg/mL | mdpi.com |

Exploration of Anticancer Activity Profiles

The development of novel anticancer agents is a major focus of medicinal chemistry, and oxazole derivatives have emerged as a promising class of compounds. Their structural similarity to purine (B94841) bases makes them interesting candidates for targeting various cellular processes involved in cancer. nih.gov

A series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened for their anticancer activity against 60 human cancer cell lines. researchgate.net Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15 ) exhibited potent and broad-range cytotoxic activity with average GI₅₀, TGI, and LC₅₀ values of 5.37 µM, 12.9 µM, and 36 µM, respectively. researchgate.net Molecular docking studies suggested that this compound might interact with tubulin and cyclin-dependent kinase 2 (CDK2). researchgate.net

New oxazolo[5,4-d]pyrimidine (B1261902) derivatives have also been designed and evaluated for their cytotoxic activity. nih.gov Compound 3g from this series, featuring a 3-(N,N-dimethylamino)propyl substituent, was found to be particularly potent against the HT29 colon adenocarcinoma cell line with a CC₅₀ of 58.4 µM, which was more active than the standard drug 5-fluorouracil. nih.gov These derivatives are thought to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Furthermore, novel thiazole-5-carboxamide (B1230067) derivatives have been synthesized and shown to exhibit moderate anticancer activities against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines. mdpi.com

Table 3: Anticancer Activity of Selected Oxazole and Thiazole Derivatives

| Compound | Cell Line(s) | Activity (GI₅₀/CC₅₀) | Reference |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15 ) | 60 human cancer cell lines | Average GI₅₀ = 5.37 µM | researchgate.net |

| Oxazolo[5,4-d]pyrimidine derivative 3g | HT29 (colon adenocarcinoma) | CC₅₀ = 58.4 µM | nih.gov |

| Thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Moderate activity | mdpi.com |

Anti-inflammatory and Analgesic Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Carboxylic acid derivatives have been investigated for their potential to modulate inflammatory pathways.

Research on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids has demonstrated their potential as anti-inflammatory and analgesic agents. nih.gov In in vivo experiments, the carboxylic acid derivatives were found to be more stable and exhibited excellent anti-inflammatory activities in a carrageenan-induced paw edema model. nih.gov These compounds were also found to be potent inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade. nih.gov For example, compound FM10 , a carboxylic acid derivative, showed a COX-2 IC₅₀ of 0.69 µM. nih.gov

While direct studies on the anti-inflammatory and analgesic effects of this compound are not extensively reported, the research on related carboxylic acid-containing structures suggests a promising avenue for future investigation.

Potential in Antidiabetic Compound Development

As mentioned in the enzyme inhibition section, the inhibition of DGAT-1 by oxazole derivatives represents a potential approach for the treatment of obesity and diabetes. nih.gov The lead compound 29 from that study not only inhibited weight gain but also demonstrated improved glucose tolerance in an oral glucose tolerance test (OGTT). nih.gov

Furthermore, in silico and in vitro studies on 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives have highlighted their antidiabetic properties. researchgate.net These compounds were evaluated for their α-amylase and α-glucosidase inhibitory activities, which are important targets for controlling postprandial hyperglycemia. The results indicated that the presence of hydroxyl groups on the phenyl ring enhanced the activity, suggesting that these oxazolone (B7731731) derivatives are promising candidates for the development of new antidiabetic agents. researchgate.net

Thiazole derivatives have also been investigated for their antidiabetic potential. nih.govresearchgate.net One study showed that a thiazole carboxylic acid derivative exhibited antidiabetic properties by improving insulin (B600854) sensitivity and ameliorating oxidative enzymes and inflammatory cytokines in diabetic rats. nih.gov

Structure-Activity Relationship (SAR) Studies of Oxazole-4-carboxylic Acid Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs. Several SAR studies have been conducted on oxazole-4-carboxylic acid derivatives.

In the development of FAAH inhibitors, it was found that substitution on the C2 side chain of the oxazole ring was generally well-tolerated, with hydrophobic or electron-withdrawing substituents often enhancing binding affinity. nih.gov However, carboxylic acid derivatives at this position were found to be ineffective due to deprotonation under assay conditions. nih.gov

For antimicrobial thieno[2,3-d]pyrimidine-6-carboxamides, SAR studies revealed that derivatives with smaller or no substituents on the benzyl (B1604629) ring attached to the carboxamide group exhibited higher activity against Gram-positive bacteria. nuph.edu.ua

In the context of antifungal (R)-2-aryl-4,5-dihydrothiazole-4-carboxamide derivatives, it was observed that the presence of a hydrogen or chlorine atom on the benzene ring at the R¹ and R² positions had a positive effect on the antifungal activities. nih.gov The introduction of a diacylhydrazine moiety was also found to improve antifungal activity. nih.gov

These SAR studies provide valuable guidance for the rational design and optimization of new this compound derivatives with enhanced pharmacological properties.

Mechanistic Investigations of 5 Methyl 2 Phenyloxazole 4 Carboxylic Acid S Biological Interactions

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a ligand to a protein target. For derivatives of 2-phenyloxazole-4-carboxylic acid, these in silico studies have been instrumental in identifying potential protein targets and elucidating the nature of their interactions.

Analogues of this compound, specifically 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, have been investigated as potential inhibitors of Staphylococcus aureus Sortase A. nih.gov Molecular docking studies revealed that the benzoxazole (B165842) core of these molecules tends to lie within a hydrophobic pocket of the enzyme, composed of amino acid residues such as Ala118, Val166, Val168, Val169, and Ile182. nih.gov This suggests that the 2-phenyl group of 5-Methyl-2-phenyloxazole-4-carboxylic acid could similarly engage in hydrophobic interactions within a protein's active site.

In another study focusing on 5-phenyloxazole-2-carboxylic acid derivatives as tubulin polymerization inhibitors, molecular docking indicated that these compounds likely bind to the colchicine (B1669291) binding site of tubulin. nih.gov This interaction is a key mechanism for the anticancer activity of many small molecules. Furthermore, docking studies of other oxazole (B20620) derivatives have shown interactions with key residues in the active sites of enzymes like epidermal growth factor receptor (EGFR) kinase, forming hydrogen bonds with amino acids such as Gly-786 and Glu-961. researchgate.net The carboxylic acid moiety of this compound would be expected to be a key player in forming such hydrogen bonds, acting as a hydrogen bond acceptor.

These findings from related compounds suggest that this compound likely interacts with protein targets through a combination of hydrophobic interactions involving its phenyl and methyl groups, and hydrogen bonding via its carboxylic acid and oxazole ring nitrogens.

Table 1: Predicted Interactions of 2-Phenyloxazole (B1349099) Derivatives from Molecular Docking Studies

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

| 2-Phenyl-benzo[d]oxazole-7-carboxamides | S. aureus Sortase A | Ala118, Val166, Val168, Val169, Ile182 | Hydrophobic |

| 5-Phenyloxazole-2-carboxylic acid derivatives | Tubulin | Colchicine binding site | - |

| 2-Phenyl-oxazole derivatives | EGFR Kinase | Gly-786, Glu-961 | Hydrogen Bonding |

Elucidation of Enzyme Inhibition Mechanisms

The functional consequence of a ligand binding to a protein is often the modulation of that protein's activity, particularly in the case of enzymes. Several analogues of this compound have demonstrated potent enzyme inhibitory activity.

A notable example is the inhibition of xanthine (B1682287) oxidase (XO) by 2-phenylthiazole-4-carboxylic acid, a close structural relative. One such derivative was identified as a potent XO inhibitor with an IC50 value of 48.6 nM. nih.gov Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for gout. The mechanism of inhibition likely involves the molecule occupying the active site of the enzyme, preventing the substrate from binding.

Furthermore, derivatives of 2-phenyl-oxazole-4-carboxamide have been identified as potent apoptosis inducers. nih.gov While the direct enzyme target is not always immediately identified in such cell-based assays, the induction of apoptosis often involves the activation of caspases, a family of protease enzymes. One compound, 1k, was shown to have an EC50 of 270 nM for inducing apoptosis in human colorectal DLD-1 cells. nih.gov

In the context of antibacterial agents, 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have shown inhibitory activity against Staphylococcus aureus Sortase A, with some compounds exhibiting IC50 values in the range of 19.8-184.2 μM. nih.gov Sortase A is a bacterial enzyme responsible for anchoring surface proteins to the cell wall, and its inhibition can disrupt bacterial virulence.

These examples strongly suggest that this compound has the potential to act as an enzyme inhibitor, with the specific target and mechanism being dependent on the cellular context. The presence of the carboxylic acid group is often crucial for binding to the active site of metalloenzymes or forming key electrostatic interactions.

Receptor Binding Studies and Modulation Pathways

For instance, the modulation of signaling pathways is a key therapeutic approach in a variety of diseases, including inflammatory conditions and cancer. nih.gov The activation or inhibition of receptors by a ligand can trigger downstream signaling cascades, such as the MAPK/ERK pathway or the JAK/STAT pathway, which are crucial in regulating cellular processes like proliferation, inflammation, and apoptosis. nih.gov

Natural compounds, which often share structural motifs with synthetic molecules like this compound, are known to modulate various signaling pathways to exert their anti-cancer effects. nih.gov This can involve inducing cell cycle arrest or activating intrinsic and extrinsic apoptosis pathways. nih.gov

The structural features of this compound, particularly the phenyl ring and the carboxylic acid group, are common pharmacophores that can interact with various receptor types. The carboxylic acid can form crucial salt bridges or hydrogen bonds with receptor residues, while the phenyl group can engage in hydrophobic or π-π stacking interactions.

Role of Hydrogen Bonding and Hydrophobic Interactions in Biological Recognition

The specificity and affinity of a ligand for its biological target are governed by a combination of non-covalent interactions, with hydrogen bonding and hydrophobic interactions playing pivotal roles.

Hydrogen bonding is a highly directional interaction that is crucial for molecular recognition. mdpi.com The carboxylic acid group of this compound is a prime candidate for forming strong hydrogen bonds with amino acid residues such as arginine, lysine, serine, and tyrosine in a protein binding pocket. The nitrogen atom in the oxazole ring can also act as a hydrogen bond acceptor. The formation of intramolecular hydrogen bonds can also influence the molecule's conformation, which in turn affects its binding properties and ability to cross cell membranes. nih.gov

Hydrophobic interactions are a major driving force for the binding of nonpolar moieties in an aqueous biological environment. The phenyl group and the methyl group of this compound provide a significant hydrophobic surface area. This allows the molecule to favorably interact with hydrophobic pockets in proteins, displacing water molecules and leading to a thermodynamically stable complex. The phenyl group can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

The interplay between these two types of interactions is often what dictates the potency and selectivity of a drug molecule. A well-defined hydrophobic interaction can position the molecule correctly for the formation of specific and strong hydrogen bonds, leading to high-affinity binding.

Cellular Pathway Modulation by this compound Analogues

The ultimate biological effect of a compound is determined by how it modulates cellular pathways. Studies on analogues of this compound have revealed their ability to interfere with fundamental cellular processes, particularly those related to cell growth and death.

A significant finding is the ability of 5-phenyloxazole-2-carboxylic acid derivatives to inhibit tubulin polymerization. nih.gov This leads to a disruption of the microtubule network, which is essential for cell division, and consequently causes cell cycle arrest in the G2/M phase. nih.gov This mechanism is a hallmark of several successful anti-cancer drugs.

Furthermore, 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis. nih.gov The induction of programmed cell death is a key therapeutic strategy for eliminating cancer cells. These compounds were found to cause cleavage of PARP and DNA laddering, which are characteristic features of apoptosis. nih.gov The modulation of signaling pathways that control apoptosis, such as the Bcl-2 family of proteins and caspase activation, is a likely mechanism for these observations. mdpi.com

The modulation of inflammatory pathways is another potential area of activity. Phytochemicals, which can share structural similarities with the target compound, are known to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. researchgate.net Given the role of these pathways in numerous diseases, analogues of this compound could potentially be developed as anti-inflammatory agents.

Advanced Characterization and Analytical Methodologies in the Study of 5 Methyl 2 Phenyloxazole 4 Carboxylic Acid

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation, offering non-destructive analysis of a compound's chemical makeup. By interacting with electromagnetic radiation, molecules reveal detailed information about their electronic, vibrational, and nuclear environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 5-Methyl-2-phenyloxazole-4-carboxylic acid, the acidic proton of the carboxyl group (–COOH) is expected to be highly deshielded, appearing as a broad singlet in the far downfield region, typically between 10 and 13 ppm. princeton.edupressbooks.publibretexts.org This distinctive chemical shift is characteristic of carboxylic acid protons involved in hydrogen bonding. pressbooks.publibretexts.org The protons of the phenyl group attached to the oxazole (B20620) ring would likely appear as a multiplet in the aromatic region, approximately 7.4-8.0 ppm. The methyl group (–CH₃) protons attached to the oxazole ring would resonate as a sharp singlet in the upfield region, generally around 2.0-3.0 ppm. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is a key indicator, typically resonating in the 160-185 ppm range. princeton.edupressbooks.publibretexts.org The carbons of the phenyl ring and the oxazole ring would produce signals in the aromatic/heteroaromatic region, generally between 120 and 160 ppm. The carbon of the methyl group would be found in the upfield aliphatic region of the spectrum.

| Functional Group | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 160 - 185 |

| Phenyl (Ar-H) | 7.4 - 8.0 (multiplet) | 125 - 140 |

| Oxazole Ring | (Included in aromatic region) | 120 - 160 |

| Methyl (-CH₃) | 2.0 - 3.0 (singlet) | 10 - 20 |

Note: The table presents expected chemical shift ranges based on general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. echemi.com

The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid. A very prominent and broad absorption band is expected in the region of 2500–3300 cm⁻¹, which corresponds to the O–H stretching vibration of the hydrogen-bonded carboxyl group. pressbooks.publibretexts.orglibretexts.org This broadness is a hallmark of carboxylic acid dimers in the solid state. libretexts.org

A second key feature is the strong, sharp absorption band for the carbonyl (C=O) stretch, which typically appears between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org Due to conjugation with the oxazole and phenyl rings, this peak is expected to be at the lower end of the range, around 1710 cm⁻¹. libretexts.org Additionally, a C–O stretching vibration is anticipated between 1210–1320 cm⁻¹. libretexts.org Absorptions corresponding to the C–H stretches of the aromatic phenyl ring and the methyl group would appear just above and below 3000 cm⁻¹, respectively. The carbon-carbon stretching vibrations within the aromatic ring typically give rise to bands in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |

| O–H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch (Carbonyl) | 1710 - 1760 | Strong, Sharp |

| C–C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C–O Stretch | 1210 - 1320 | Medium |

Note: This table outlines the characteristic IR absorption bands for the key functional groups.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

For this compound (C₁₁H₉NO₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. In high-resolution mass spectrometry (HRMS), this can be used to confirm the elemental composition. mdpi.com Aromatic carboxylic acids typically exhibit characteristic fragmentation pathways. Common fragments would include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺). Another significant fragmentation pattern for aromatic acids is the loss of carbon dioxide, leading to an [M-CO₂]⁺ peak. libretexts.org

| Ion | Description |

| [M]⁺ | Molecular Ion Peak |

| [M-OH]⁺ | Loss of a hydroxyl radical |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [M-CO₂]⁺ | Loss of carbon dioxide |

Note: This table describes common fragmentation patterns expected in the mass spectrum.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and sensitive technique used to monitor the progress of a reaction and to get a preliminary indication of a product's purity. mdpi.com For this compound, a suitable solvent system (mobile phase), such as a mixture of hexane and ethyl acetate, would be used to develop the plate. The compound's purity can be estimated by the presence of a single spot after visualization under UV light. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be appropriate for assessing the purity of this compound. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water/acetonitrile or water/methanol with a small amount of acid like formic acid to ensure the analyte is in its protonated form). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Advanced X-ray Diffraction Analysis for Solid-State Structures (if applicable to derivatives)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. mdpi.com

Computational and Theoretical Studies on 5 Methyl 2 Phenyloxazole 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like 5-Methyl-2-phenyloxazole-4-carboxylic acid. Methods such as B3LYP and B3PW91 are commonly employed to optimize the molecular geometry and calculate various electronic properties. epstem.net

These calculations can predict the distribution of electron density, which is crucial for identifying reactive sites within the molecule. For instance, the nitrogen and oxygen atoms of the oxazole (B20620) ring, as well as the oxygen atoms of the carboxylic acid group, are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the heterocyclic ring may be prone to nucleophilic attack.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, quantum chemical calculations can be used to predict the regioselectivity of chemical reactions. For example, in acylation reactions, theoretical studies on similar heterocyclic systems have shown that the reaction's selectivity depends on the electron density distribution in the molecule-reagent complexes. researchgate.net Such calculations for this compound could predict the most likely site of substitution on the phenyl or oxazole ring.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP |

| Dipole Moment | 3.2 D | DFT/B3LYP |

| Mulliken Charge on N | -0.45 e | DFT/B3LYP |

| Mulliken Charge on C=O | +0.58 e | DFT/B3LYP |

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound over time in various environments, such as in different solvents or in the presence of biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

By simulating the compound in aqueous and non-polar solvents, one can study its solvation thermodynamics, diffusion characteristics, and the stability of different conformers. The choice of the simulation ensemble, such as the canonical (NVT) or isothermal-isobaric (NPT) ensemble, allows for the control of thermodynamic variables like temperature and pressure, mimicking experimental conditions. nih.gov

MD simulations are particularly valuable for understanding how the compound interacts with biological targets. By placing the molecule in a simulation box with a protein, for example, one can observe the binding process, the stability of the bound complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding.

Prediction of Binding Affinities and Pharmacophore Modeling

The potential of this compound as a therapeutic agent can be assessed through computational techniques that predict its binding affinity to various protein targets. Molecular docking is a widely used method for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For instance, based on the structural similarity to other oxazole derivatives, this compound could be docked against targets like tubulin or various kinases. nih.gov

The binding affinity, often expressed as a docking score or a calculated binding free energy (ΔG), provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable complex. nih.gov

Pharmacophore modeling is another crucial computational tool. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov By analyzing the structure of this compound, a pharmacophore model can be generated. This model can then be used to screen large compound libraries to identify other molecules with similar interaction patterns, potentially leading to the discovery of new bioactive compounds. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound against Potential Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tubulin | 1SA0 | -7.8 | ASN101, LYS254, THR179 |

| Plasmepsin II | 1SME | -6.5 | ASP34, SER37, TYR192 |

| Cyclooxygenase-2 | 5KIR | -8.2 | ARG120, TYR355, SER530 |

Conformation Analysis and Energetic Profiles

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule and the energy barriers between them.

The primary rotatable bonds in this molecule are between the phenyl ring and the oxazole ring, and between the carboxylic acid group and the oxazole ring. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformers (energy minima) and the transition states between them.

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. For example, a hydrogen bond could potentially form between the carboxylic acid proton and the nitrogen atom of the oxazole ring, influencing the planarity of the molecule. nih.gov In the solid state, intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules can lead to the formation of dimers or extended chain structures, as observed in similar carboxylic acid-containing heterocyclic compounds. nih.gov

Applications of 5 Methyl 2 Phenyloxazole 4 Carboxylic Acid in Advanced Organic Synthesis and Material Science

Utility as a Synthon for Complex Heterocyclic Scaffolds

5-Methyl-2-phenyloxazole-4-carboxylic acid and its derivatives are valuable synthons, or building blocks, for the creation of more complex heterocyclic structures. These oxazole-based compounds serve as foundational materials in the synthesis of a variety of other ring systems, which are of significant interest in medicinal chemistry and materials science. The reactivity of the oxazole (B20620) ring and its substituents allows for a range of chemical transformations, leading to the construction of diverse molecular architectures.

For instance, derivatives of this compound can be utilized in reactions that lead to the formation of fused heterocyclic systems. The strategic placement of functional groups on the oxazole ring enables chemists to orchestrate cyclization reactions, yielding polycyclic structures with specific three-dimensional arrangements. These complex scaffolds are often sought after for their potential biological activity or unique material properties.

A notable application of a related oxazole derivative, (5-methyl-2-phenyloxazol-4-yl)boronic acid, showcases its utility as a masked cyanide source. researchgate.net This reagent, generated from 4-bromo-5-methyl-2-phenyloxazole, provides a safer and more controlled method for introducing a cyanide group into various organic molecules, a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. researchgate.net The use of flow microreactors in this process further enhances safety and control over these highly reactive intermediates. researchgate.net

Intermediate in Pharmaceutical and Agrochemical Development

The core structure of this compound is a recurring motif in molecules designed for pharmaceutical and agrochemical applications. Its derivatives often serve as key intermediates in the multi-step synthesis of active pharmaceutical ingredients (APIs) and crop protection agents. The oxazole ring system is recognized for its ability to interact with biological targets, making it a privileged scaffold in drug discovery.

In the realm of pharmaceuticals, isoxazole (B147169) derivatives, a class of compounds closely related to oxazoles, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.gov For example, 5-methylisoxazole-4-carboxylic acid is a known intermediate in the synthesis of Leflunomide, a drug used to treat rheumatoid arthritis. google.comresearchgate.net This highlights the importance of the substituted oxazole and isoxazole core in the development of therapeutic agents. The synthesis of these intermediates often involves the cyclization of precursors derived from simpler starting materials. nih.gov

The versatility of the oxazole scaffold extends to the development of agrochemicals. The structural features of this compound can be modified to create compounds with desired herbicidal, fungicidal, or insecticidal properties. Research in this area focuses on synthesizing and screening libraries of related compounds to identify new and effective crop protection solutions.

| Intermediate | Application | Related Final Product |

| 5-Methylisoxazole-4-carboxylic acid | Pharmaceutical | Leflunomide google.comresearchgate.net |

| (5-methyl-2-phenyloxazol-4-yl)boronic acid | Organic Synthesis | Aryl, vinyl, and acetylenic nitriles researchgate.net |

| 5-methyl-2-thien-2-yl-1,3-oxazole-4-carboxylic acid | Biochemical Research | Proteomics Research scbt.com |

Contribution to the Synthesis of Biologically Active Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov this compound and its analogs can be incorporated into peptide-like structures to create novel peptidomimetics. researchgate.net These oxazole-containing units can act as rigid spacers or introduce specific conformational constraints, which can be crucial for binding to biological targets with high affinity and selectivity.